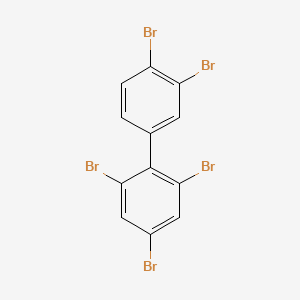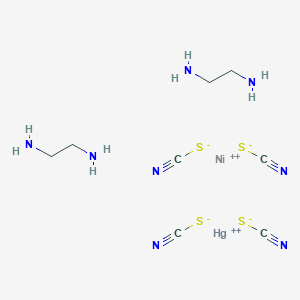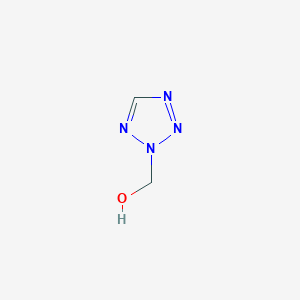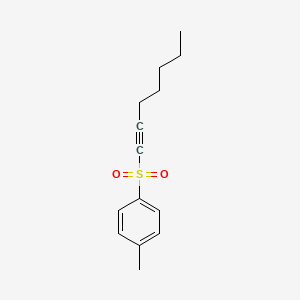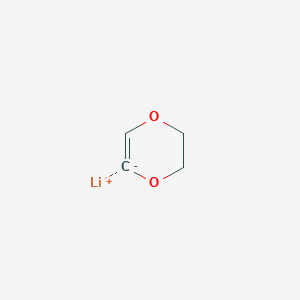
Lithium 5,6-dihydro-1,4-dioxin-2-ide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Lithium 5,6-dihydro-1,4-dioxin-2-ide is an organolithium compound with the molecular formula C4H5LiO2. It is a derivative of 1,4-dioxin, a heterocyclic compound containing oxygen atoms in its ring structure.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Lithium 5,6-dihydro-1,4-dioxin-2-ide typically involves the reaction of 5,6-dihydro-1,4-dioxin with a lithium reagent. One common method is the deprotonation of 5,6-dihydro-1,4-dioxin using n-butyllithium (n-BuLi) in an anhydrous solvent such as tetrahydrofuran (THF) under inert atmosphere conditions. The reaction is usually carried out at low temperatures to prevent side reactions and to ensure high yield .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, including temperature, solvent purity, and inert atmosphere, to ensure consistent quality and yield. The compound is typically produced in batch reactors, and the product is purified through crystallization or distillation techniques .
Chemical Reactions Analysis
Types of Reactions
Lithium 5,6-dihydro-1,4-dioxin-2-ide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding dioxin derivatives.
Reduction: It can be reduced to form dihydro derivatives.
Substitution: The lithium atom can be substituted with other electrophiles, leading to the formation of various substituted dioxin derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Electrophiles such as alkyl halides (R-X) or acyl chlorides (R-COCl) are used in substitution reactions.
Major Products
The major products formed from these reactions include various substituted dioxin derivatives, which can be further utilized in the synthesis of more complex molecules .
Scientific Research Applications
Lithium 5,6-dihydro-1,4-dioxin-2-ide has several applications in scientific research:
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Lithium 5,6-dihydro-1,4-dioxin-2-ide involves its interaction with various molecular targets and pathways. The compound can act as a nucleophile, participating in nucleophilic addition and substitution reactions. It can also interact with electrophiles, leading to the formation of new chemical bonds. The specific pathways and targets depend on the nature of the reactions and the conditions under which they are carried out .
Comparison with Similar Compounds
Similar Compounds
Lithium 5,6-dihydro-1,4-dithiin-2-ide: A sulfur analog of Lithium 5,6-dihydro-1,4-dioxin-2-ide, with similar reactivity but different electronic properties.
Lithium 1,3-dioxolane-2-ide: Another organolithium compound with a different ring structure, used in similar synthetic applications.
Uniqueness
This compound is unique due to its oxygen-containing ring structure, which imparts distinct electronic and steric properties. This makes it a valuable reagent in organic synthesis, particularly for the formation of oxygen-containing heterocycles and other complex molecules .
Properties
CAS No. |
83726-22-1 |
|---|---|
Molecular Formula |
C4H5LiO2 |
Molecular Weight |
92.0 g/mol |
InChI |
InChI=1S/C4H5O2.Li/c1-2-6-4-3-5-1;/h1H,3-4H2;/q-1;+1 |
InChI Key |
KNCSMXKYNYVDSY-UHFFFAOYSA-N |
Canonical SMILES |
[Li+].C1CO[C-]=CO1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(4-Acetamidophenoxy)methyl]benzamide](/img/structure/B14424629.png)

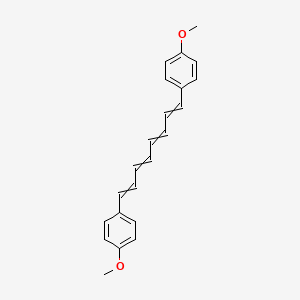
methanone](/img/structure/B14424648.png)
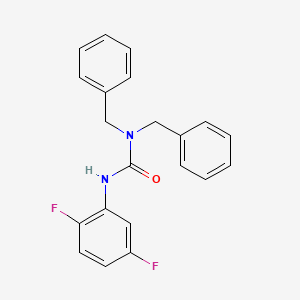
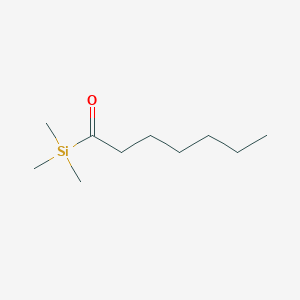
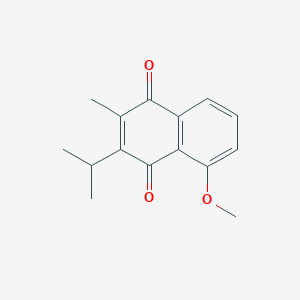
![[4-(2-Iodoethoxy)-3-methoxyphenyl]methanol](/img/structure/B14424663.png)
![3-Phenylpyrrolo[2,1-A]phthalazine](/img/structure/B14424665.png)
![N-Benzyl-N-[2-(2-cyanoethyl)cyclohex-1-en-1-yl]butanamide](/img/structure/B14424677.png)
